Dibenzyl acetamidopropanedioate

Description

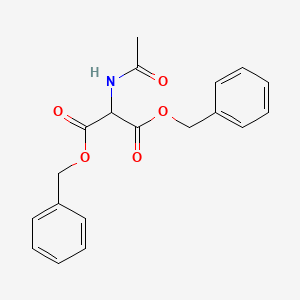

Dibenzyl acetylaminomalonate is an organic compound with the molecular formula C19H19NO5 It is a derivative of malonic acid and is characterized by the presence of two benzyl groups and an acetylamino group attached to the malonate core

Properties

CAS No. |

51887-51-5 |

|---|---|

Molecular Formula |

C19H19NO5 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

dibenzyl 2-acetamidopropanedioate |

InChI |

InChI=1S/C19H19NO5/c1-14(21)20-17(18(22)24-12-15-8-4-2-5-9-15)19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,21) |

InChI Key |

NPGCZPNVOKJINN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl acetylaminomalonate can be synthesized through a multi-step process involving the following key steps:

Nitration and Reduction: The starting material, diethyl malonate, undergoes nitration followed by reduction to yield aminomalonate.

Acetylation: The aminomalonate is then acetylated using acetic anhydride to form acetylaminomalonate.

Industrial Production Methods

Industrial production of dibenzyl acetylaminomalonate typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl acetylaminomalonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield primary or secondary amines.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Benzyl bromide and potassium carbonate are typical reagents for benzylation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Dibenzyl acetylaminomalonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: Dibenzyl acetylaminomalonate is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dibenzyl acetylaminomalonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Diethyl acetylaminomalonate: Similar structure but with ethyl groups instead of benzyl groups.

Dibenzyl malonate: Lacks the acetylamino group, making it less reactive in certain biological contexts.

Dibenzyl azodicarboxylate: Contains an azo group, leading to different reactivity and applications .

Uniqueness

Dibenzyl acetylaminomalonate is unique due to its combination of benzyl and acetylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.

Biological Activity

Dibenzyl acetamidopropanedioate, a compound derived from the malonate family, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 300.32 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features two benzyl groups attached to a malonate framework, which contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor , anti-inflammatory , and antioxidant properties.

Antitumor Activity

A significant area of research has been the antitumor effects of this compound. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HT-29).

| Concentration (µM) | MCF-7 Cell Viability (%) | HT-29 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 20 | 70 | 75 |

| 50 | 45 | 50 |

| 100 | 20 | 30 |

Data derived from experimental results.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study : A study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the levels of these cytokines, suggesting its potential use in inflammatory diseases.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| LPS Only | 3000 | 2500 |

| This compound (50 µM) | 1800 | 1500 |

Results indicate a significant reduction in cytokine levels compared to LPS-only treatment.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Lower IC50 values indicate higher antioxidant activity.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : In cancer cells, the compound triggers apoptosis through the activation of caspase pathways.

- NF-kB Pathway Inhibition : It inhibits the NF-kB signaling pathway, reducing inflammation.

- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.